

CP-465022 Maleate: A Technical Guide for Researchers

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An In-depth Examination of a Potent, Noncompetitive AMPA Receptor Antagonist

Abstract

CP-465022 maleate is a potent and selective, noncompetitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of **CP-465022 maleate**, including its chemical and physical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of AMPA receptors in neurological disorders.

Chemical and Physical Properties

CP-465022 is a quinazolin-4-one derivative.[3] The maleate salt form enhances its suitability for experimental use.



Property	Value	Reference
Chemical Name	3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one maleate	[3]
Molecular Formula	C30H28CIFN4O5	N/A
Molecular Weight	583.02 g/mol	N/A
CAS Number	199656-46-7	N/A
Appearance	Solid	N/A
Solubility	Soluble in DMSO	N/A

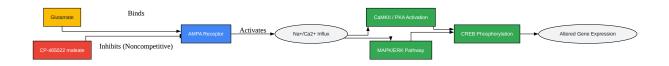
Mechanism of Action

CP-465022 acts as a noncompetitive antagonist of AMPA receptors.[1][2][3] This means that it does not compete with the endogenous ligand, glutamate, for the agonist binding site. Instead, it is thought to bind to an allosteric site on the receptor complex, specifically at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD).[5] This binding event modulates the receptor's conformation, preventing ion channel opening even when glutamate is bound.[5] The inhibition by CP-465022 is not use- or voltage-dependent.[3]

Signaling Pathway

The antagonism of AMPA receptors by CP-465022 has significant downstream effects on intracellular signaling cascades. AMPA receptor activation is a primary driver of excitatory postsynaptic potentials and, depending on the subunit composition, can lead to calcium influx. This influx of sodium and calcium ions triggers a cascade of events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA). These kinases, in turn, can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression. Furthermore, AMPA receptor signaling has been linked to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. By blocking AMPA receptor function, CP-465022 is expected to inhibit these downstream signaling events.





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Figure 1. Simplified signaling pathway of AMPA receptor antagonism by CP-465022 maleate.

Quantitative Data

CP-465022 maleate has been characterized by its potent inhibitory activity on AMPA receptors.

Parameter	Value	Species/Cell Type	Assay	Reference
IC50	25 nM	Rat cortical neurons	Kainate-induced response	[1][4]

Note: Comprehensive pharmacokinetic data (Cmax, Tmax, t1/2, etc.) and specific binding affinities (Ki, Kd) for CP-465022 are not readily available in the public domain.

Experimental Protocols In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of AMPA receptor-mediated currents in cultured neurons and the assessment of their inhibition by CP-465022.

Materials:

- Cultured primary neurons (e.g., rat cortical or hippocampal neurons) on coverslips
- External solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

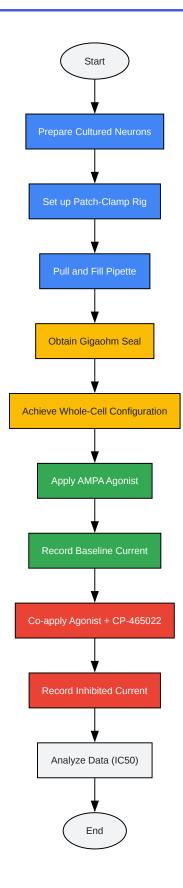


- Internal solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.3 mM
 Na-GTP, pH 7.2
- AMPA receptor agonist (e.g., 100 μM AMPA or 10 μM Kainate)
- **CP-465022 maleate** stock solution (in DMSO)
- Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

- Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
- Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.
- Fill the patch pipette with the internal solution and mount it on the micromanipulator.
- Approach a neuron under visual guidance and form a gigaohm seal (>1 G Ω) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -70 mV.
- Apply the AMPA receptor agonist to the cell using a rapid perfusion system to evoke an inward current.
- After establishing a stable baseline response, co-apply the agonist with varying concentrations of CP-465022 maleate.
- Record the peak amplitude of the inward current in the presence and absence of the antagonist.
- Calculate the percentage of inhibition for each concentration of CP-465022 and determine the IC50 value.





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Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.



In Vivo: Anticonvulsant Activity Assessment

This protocol describes a model for assessing the anticonvulsant effects of CP-465022 in rodents.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- CP-465022 maleate
- Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
- Pentylenetetrazol (PTZ)
- Observation chambers

Procedure:

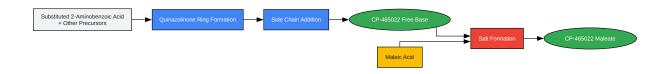
- Habituate the rats to the experimental environment.
- Administer CP-465022 maleate or vehicle to the rats via a chosen route (e.g., intraperitoneal
 or oral).
- After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
- Immediately place the animals in individual observation chambers.
- Observe and score the seizure activity for a set period (e.g., 30 minutes) based on a standardized scale (e.g., Racine scale).
- Record the latency to the first seizure and the severity of the seizures.
- Compare the seizure parameters between the CP-465022-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Synthesis of CP-465022 Maleate



A detailed, step-by-step synthesis protocol for CP-465022 and its maleate salt is not publicly available. The following is a generalized conceptual workflow based on the synthesis of similar quinazolin-4-one compounds.

The synthesis of the CP-465022 free base likely involves a multi-step process. A plausible route would start with a substituted 2-aminobenzoic acid derivative, which would undergo cyclization to form the quinazolinone core. The vinyl-pyridine side chain could be introduced through a condensation reaction. The final step would involve the formation of the maleate salt by reacting the free base with maleic acid in a suitable solvent.



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Figure 3. Conceptual workflow for the synthesis of CP-465022 maleate.

Pharmacological Effects In Vitro Pharmacology

CP-465022 is a highly selective antagonist for AMPA receptors over other glutamate receptor subtypes, such as kainate and NMDA receptors.[3] It has been shown to be equipotent in inhibiting AMPA receptors with different subunit compositions.[3]

In Vivo Pharmacology

In animal models, CP-465022 has demonstrated potent anticonvulsant activity.[1][4] Systemic administration of the compound effectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus and protects against chemically induced seizures in rats.[6] However, in studies investigating its neuroprotective potential, CP-465022 did not show efficacy in reducing neuronal damage in models of global and focal cerebral ischemia.[6][7]



Conclusion

CP-465022 maleate is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors. Its high potency and selectivity as a noncompetitive antagonist make it a useful compound for in vitro and in vivo studies aimed at understanding the contribution of AMPA receptor-mediated neurotransmission to various neurological processes and diseases. While it has shown promise as an anticonvulsant, its lack of neuroprotective effects in ischemia models suggests a complex role for AMPA receptor modulation in neuronal injury. Further research is warranted to fully elucidate the therapeutic potential of CP-465022 and similar compounds.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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